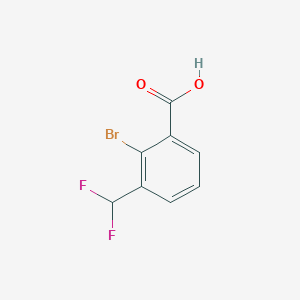

2-Bromo-3-(difluoromethyl)benzoic acid

描述

2-Bromo-3-(difluoromethyl)benzoic acid (CAS: 1934409-25-2) is a brominated, fluorinated benzoic acid derivative with the molecular formula C₈H₅BrF₂O₃ and a molecular weight of 267.02 g/mol . Its structure features a bromine atom at the 2-position, a difluoromethyl group at the 3-position, and a carboxylic acid group at the 1-position. This compound exhibits a boiling point of 324.3±42.0 °C and a density of 1.740±0.06 g/cm³, with a pKa of 2.54±0.10, indicating moderate acidity typical of benzoic acids . The difluoromethyl group introduces significant electronegativity, influencing its reactivity and interactions in chemical or biological systems.

属性

分子式 |

C8H5BrF2O2 |

|---|---|

分子量 |

251.02 g/mol |

IUPAC 名称 |

2-bromo-3-(difluoromethyl)benzoic acid |

InChI |

InChI=1S/C8H5BrF2O2/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,7H,(H,12,13) |

InChI 键 |

WPGYSPOCOZNYEH-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C(=C1)C(=O)O)Br)C(F)F |

产品来源 |

United States |

准备方法

Starting Materials and General Approach

- Aromatic precursors: Typically, fluorinated or halogenated benzoic acids or their derivatives serve as starting points.

- Difluoromethylation reagents: Difluorocarbene sources or difluoromethylating agents are employed to install the –CF2H group.

- Brominating agents: Reagents such as N-bromosuccinimide (NBS) or dibromohydantoin, often in acidic media, are used for selective bromination.

Stepwise Synthetic Route (Illustrative Example)

| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1 | Difluoromethylation | Use of difluorocarbene precursors (e.g., TMSCF2H, or difluorocarbene generated from precursors under basic or thermal conditions) | Introduction of –CF2H group at the 3-position of benzoic acid or derivative |

| 2 | Bromination | Brominating agent (e.g., dibromohydantoin) in sulfuric acid or acetic acid solvent, controlled temperature (20–30 °C) | Selective bromination at the 2-position relative to the carboxyl group |

| 3 | Hydrolysis/Work-up | Acidic hydrolysis with sulfuric acid at elevated temperatures (150–175 °C) to ensure carboxylic acid formation and purification | Final product 2-bromo-3-(difluoromethyl)benzoic acid |

Representative Method from Patent Literature

A closely related method for preparing 2-bromo-3-fluorobenzoic acid (a structural analog) involves:

- Nitration of m-fluorobenzotrifluoride with mixed acid (nitric and sulfuric acid) at 20–30 °C.

- Bromination using dibromohydantoin in sulfuric acid.

- Reduction and deamination steps using iron powder and hypophosphorous acid.

- Hydrolysis with sulfuric acid at elevated temperatures (145–175 °C).

This method emphasizes mild, safe conditions with high yield and cost-effective raw materials. By analogy, difluoromethylation can be incorporated prior or post bromination depending on reagent compatibility and desired regioselectivity.

Difluorocarbene chemistry has advanced significantly, providing several synthetic tools for difluoromethyl group introduction:

- Difluorocarbene generation: From reagents like chlorodifluoromethane, TMSCF2H (trimethylsilyl difluoromethyl), or sodium chlorodifluoroacetate under thermal or catalytic conditions.

- Transition-metal catalysis: Copper or silver catalysts facilitate difluoromethylation of aromatic substrates.

- Radical difluoromethylation: Using difluoromethyl radicals generated under photochemical or radical initiator conditions.

These methods allow selective difluoromethylation of aromatic rings, including benzoic acid derivatives, with good functional group tolerance.

Comparative Data Table of Preparation Methods

| Method Aspect | Nitration-Bromination-Hydrolysis Route (Patent-based) | Difluorocarbene Difluoromethylation Route (Literature) | Radical Difluoromethylation Approach |

|---|---|---|---|

| Starting Material | m-Fluorobenzotrifluoride | Benzoic acid derivatives | Benzoic acid derivatives |

| Difluoromethyl Introduction | Via trifluoromethyl intermediates | Difluorocarbene from TMSCF2H or related reagents | Radical generation of –CF2H |

| Bromination Reagent | Dibromohydantoin in sulfuric acid | NBS or dibromohydantoin under mild conditions | NBS or similar brominating agents |

| Reaction Conditions | Mild temperatures (20–30 °C nitration), 150–175 °C hydrolysis | Moderate temperatures, often catalytic | Photochemical or thermal initiation |

| Yield | High (exact yields vary, typically >70%) | Moderate to high depending on substrate and catalyst | Moderate, dependent on radical control |

| Safety & Cost | Uses strong acids but manageable | Uses specialized reagents, moderate cost | Requires light source or radical initiators |

化学反应分析

Types of Reactions

2-Bromo-3-(difluoromethyl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the functional groups.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate nucleophilic substitution.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling: Palladium catalysts and organoboron reagents are used in Suzuki–Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

科学研究应用

2-Bromo-3-(difluoromethyl)benzoic acid has diverse applications in scientific research:

作用机制

The mechanism of action of 2-Bromo-3-(difluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds . The presence of bromine and difluoromethyl groups can influence the reactivity and selectivity of the compound in various chemical transformations.

相似化合物的比较

(a) 4-Bromo-3-methylbenzoic Acid (CAS: 7697-28-1)

- Molecular Formula : C₈H₇BrO₂

- Key Differences : Replacing the difluoromethyl group with a methyl group reduces electronegativity and increases lipophilicity (logP ~2.1 vs. ~1.7 for the difluoromethyl analog). This substitution lowers acidity (pKa ~3.2) due to the electron-donating nature of the methyl group .

- Applications : Methyl-substituted analogs are often intermediates in agrochemical synthesis but lack the metabolic stability conferred by fluorine .

(b) 2-Bromo-3,4-difluorobenzoic Acid (CAS: 170108-05-1)

- Molecular Formula : C₇H₃BrF₂O₂

- Key Differences : The absence of a difluoromethyl group and presence of two adjacent fluorine atoms at positions 3 and 4 enhance electron-withdrawing effects, increasing acidity (pKa ~1.9) compared to the target compound. This structure is favored in materials science for its polarizability .

Fluorinated Derivatives

(a) 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic Acid (CAS: 1026962-68-4)

(b) 2-Bromo-5-fluoro-3-(trifluoromethyl)benzoic Acid (CAS: 2090465-60-2)

- Molecular Formula : C₈H₃BrF₄O₂

- Key Differences : Positional isomerism (fluoro at position 5 vs. 2) alters steric and electronic interactions, affecting binding affinity in drug-receptor complexes. This analog is explored in protease inhibitor design .

Multihalogenated and Cyano-Substituted Analogs

(a) 2,5-Dibromo-3,6-difluorobenzoic Acid (CAS: 1263376-61-9)

(b) 2-Bromo-3-cyano-4-(difluoromethyl)benzoic Acid (CAS: 1805487-20-0)

- Molecular Formula: C₉H₄BrF₂NO₂

- Key Differences: The cyano group introduces strong electron-withdrawing effects, lowering pKa (~1.3) and enhancing reactivity in cross-coupling reactions. Applications include fluorescent probe synthesis .

Data Table: Comparative Analysis

Research Findings and Industrial Relevance

- Fluorine’s Role: The difluoromethyl group in this compound enhances metabolic stability and bioavailability compared to non-fluorinated analogs. Fluorine’s high electronegativity improves binding affinity to target proteins via C-F···H-N hydrogen bonds .

- Drug Design : Analogs with trifluoromethyl groups (e.g., CAS 1026962-68-4) exhibit superior inhibition constants (Ki < 10 nM) in enzyme assays due to increased hydrophobic interactions .

- Material Science : Bromo-fluoro benzoic acids are pivotal in synthesizing liquid crystals and organic semiconductors, where halogen bonding directs molecular self-assembly .

生物活性

2-Bromo-3-(difluoromethyl)benzoic acid is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of the bromine and difluoromethyl groups enhances its lipophilicity and may influence its interaction with biological targets, making it a candidate for drug development.

The compound's chemical structure can be represented as follows:

- Molecular Weight : 237.04 g/mol

- Melting Point : Data on melting point is limited but is essential for understanding its stability and solubility in biological systems.

The mechanism of action for this compound involves its interaction with specific enzymes or receptors. The difluoromethyl group can enhance binding affinity and specificity, potentially leading to inhibition or activation of various biological pathways. This interaction is crucial for its application in drug design, particularly in targeting cancer and inflammatory diseases.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with the trifluoromethyl group demonstrate high activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) strains . Although specific data on this compound is limited, it is hypothesized to exhibit similar properties due to the presence of halogen substituents.

Cytotoxicity and Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. The presence of electron-withdrawing groups like bromine and difluoromethyl could enhance its ability to induce apoptosis in cancer cells . Additionally, compounds with similar structures have shown anti-inflammatory effects, which could be attributed to their ability to modulate specific signaling pathways involved in inflammation.

In Vitro Studies

- Antimicrobial Evaluation : A study investigated a series of benzoic acid derivatives, including those with halogen substitutions, revealing significant antibacterial activity against MRSA. The minimum inhibitory concentrations (MICs) were determined, indicating potential efficacy for this compound .

- Cell Viability Assays : In vitro assays demonstrated that certain derivatives exhibited cytotoxic effects at concentrations lower than 20 µM, suggesting that modifications with lipophilic groups enhance biological activity .

Comparative Analysis

| Compound Name | Activity Type | MIC (µM) | Notes |

|---|---|---|---|

| This compound | Antimicrobial | TBD | Hypothesized based on structural similarity |

| Ethyl 2-bromo-3-cyano-5-(difluoromethyl)benzoate | Antimicrobial | TBD | Exhibits potential anti-inflammatory properties |

| Trifluoromethyl benzoic acids | Antibacterial | <20 | Established efficacy against MRSA |

常见问题

Q. What are the common synthetic routes for preparing 2-Bromo-3-(difluoromethyl)benzoic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzoic acid scaffold. A plausible route is:

Bromination : Start with 3-(difluoromethyl)benzoic acid and brominate at the 2-position using a brominating agent (e.g., Br₂ in the presence of FeBr₃ or AlBr₃ as a catalyst). Temperature control (0–25°C) minimizes side reactions like over-bromination .

Purification : Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) . Isolate the product using recrystallization or column chromatography.

Difluoromethylation : If the difluoromethyl group is introduced post-bromination, use transition metal-catalyzed difluoromethylation (e.g., CuI/ligand systems) or radical-based methods to ensure regioselectivity .

Key Considerations : Adjust solvent polarity (e.g., dichloromethane for bromination, DMF for coupling reactions) and stoichiometry to enhance yield.

Q. How does the difluoromethyl group influence the compound’s acidity and reactivity compared to non-fluorinated analogs?

Methodological Answer: The difluoromethyl (-CF₂H) group is electron-withdrawing due to the high electronegativity of fluorine, which:

- Increases Acidity : The -COOH group becomes more acidic (lower pKa) compared to non-fluorinated analogs, enhancing solubility in basic aqueous solutions .

- Directs Reactivity : The -CF₂H group deactivates the aromatic ring, favoring electrophilic substitution at the bromine-adjacent position (e.g., Suzuki-Miyaura coupling at the 2-bromo site) .

- Steric Effects : The bulkier -CF₂H group may hinder reactions at the 3-position, requiring optimized catalysts (e.g., Pd(PPh₃)₄) for cross-coupling .

Experimental Validation : Compare reaction rates and product distributions with non-fluorinated analogs using kinetic studies or computational modeling (e.g., DFT calculations) .

Advanced Research Questions

Q. How can regioselectivity be controlled during difluoromethylation of brominated benzoic acid precursors?

Methodological Answer: Regioselectivity depends on:

- Substrate Pre-Functionalization : Introduce directing groups (e.g., -COOH) to guide difluoromethylation to the desired position. For example, the carboxylic acid group in 3-(difluoromethyl)benzoic acid directs bromination to the ortho position .

- Catalyst Design : Use palladium or copper catalysts with tailored ligands (e.g., phenanthroline) to stabilize transition states favoring the 3-position .

- Radical-Mediated Pathways : Employ photoredox catalysis to generate difluoromethyl radicals, which selectively add to electron-rich aromatic positions adjacent to bromine .

Case Study : Compare yields and regioselectivity in metal-catalyzed vs. radical pathways using NMR and LC-MS for product analysis .

Q. What computational strategies predict the electronic effects of substituent positions on biological activity?

Methodological Answer:

Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing/donating effects of -Br and -CF₂H. This predicts reactivity in nucleophilic/electrophilic environments .

Molecular Docking : Simulate interactions between this compound and target proteins (e.g., enzymes in drug discovery). Fluorine’s hydrophobic and electrostatic properties enhance binding affinity .

QSAR Modeling : Train quantitative structure-activity relationship models using analogs (e.g., 2-Bromo-3-(trifluoromethyl)benzoic acid) to correlate substituent positions with bioactivity .

Validation : Cross-reference computational predictions with experimental IC₅₀ values or crystallographic data from protein-ligand complexes .

Q. How can contradictory spectral data (e.g., NMR, IR) for this compound be resolved?

Methodological Answer:

NMR Analysis :

- Use ¹H-¹³C HSQC to assign overlapping signals caused by fluorine coupling.

- Compare with analogs (e.g., 2-Bromo-3-(trifluoromethyl)benzoic acid) to identify characteristic shifts for -CF₂H (δ ~5.5–6.0 ppm for -CF₂H protons) .

IR Spectroscopy : Differentiate -COOH (broad ~2500–3300 cm⁻¹) and -CF₂H (sharp ~1100–1200 cm⁻¹) stretches. Confirm via deuterium exchange experiments .

Mass Spectrometry : Use high-resolution MS (HRMS) to distinguish isotopic patterns of bromine (¹⁸¹Br/⁷⁹Br) and fluorine (¹⁹F) .

Q. What are the challenges in scaling up synthesis while maintaining purity for in vivo studies?

Methodological Answer:

- Purification at Scale : Replace column chromatography with fractional crystallization (solvent: ethyl acetate/hexane) or continuous flow reactors to improve efficiency .

- Byproduct Mitigation : Optimize stoichiometry (e.g., limit Br₂ excess to <1.2 equiv) and use scavengers (e.g., Na₂S₂O₃) to quench residual bromine .

- Analytical QC : Implement inline PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time purity monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。